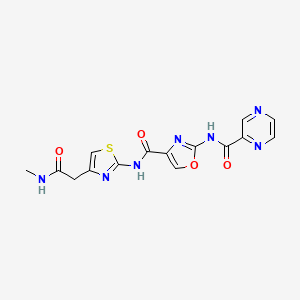
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N7O4S and its molecular weight is 387.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Research has led to the synthesis of novel bioactive compounds, including pyrazolothiazoles and benzothiazoles, which have shown promising anti-inflammatory and antibacterial activities. These compounds are synthesized through reactions involving thiazoles and aminothiazoles, underscoring the importance of heterocyclic chemistry in developing new therapeutic agents (Yuvaraj et al., 2014) (Senthilkumar, Umarani, & Satheesh, 2021).
Antimicrobial Activity
Several studies have focused on synthesizing heterocyclic compounds with enhanced antimicrobial properties. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating bacterial infections (Gezginci, Martin, & Franzblau, 1998).
Antifungal and Antitumor Activities
Compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antifungal and antibacterial activities, highlighting their potential in addressing various infectious diseases. Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have shown notable antitumor and antimicrobial activities, suggesting their applicability in cancer therapy and infection control (Azab, Youssef, & El‐Bordany, 2013) (Riyadh, 2011).
Synthesis of Novel Heterocyclic Compounds
The development of novel heterocyclic compounds, including pyrazole and triazole derivatives, continues to be a significant area of research. These compounds are investigated for their potential uses in medicinal chemistry, showcasing the versatility and importance of heterocyclic compounds in drug discovery and development (Fedotov, Hotsulia, & Panasenko, 2022).
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. These studies provide insights into the design of new herbicides and compounds with agricultural applications, highlighting the ecological implications of such research (Vicentini et al., 2005).
Eigenschaften
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4S/c1-16-11(23)4-8-7-27-15(19-8)22-13(25)10-6-26-14(20-10)21-12(24)9-5-17-2-3-18-9/h2-3,5-7H,4H2,1H3,(H,16,23)(H,19,22,25)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIAIQJPCCJQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

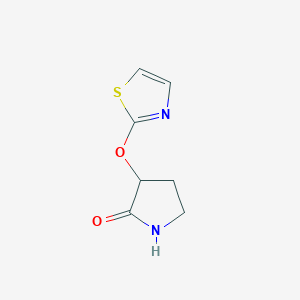
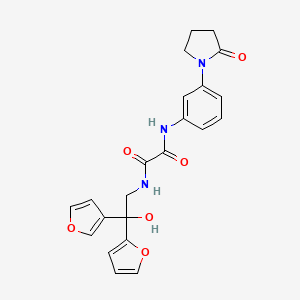
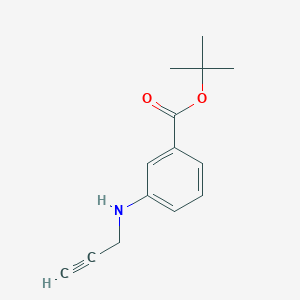
![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)
![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)

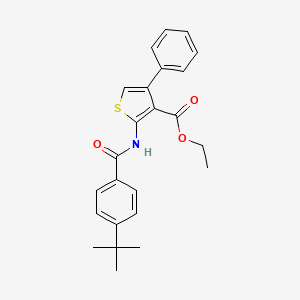
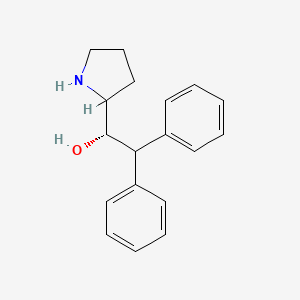
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)
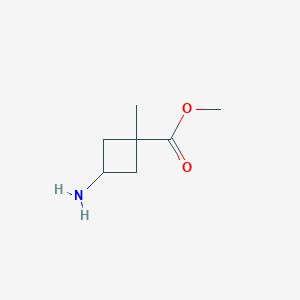
![N-(4-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2584269.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)